molecular formula C10H19NO2 B13829901 Carbamic acid,2-pentenyl-,1,1-dimethylethyl ester(9ci)

Carbamic acid,2-pentenyl-,1,1-dimethylethyl ester(9ci)

Cat. No.: B13829901
M. Wt: 185.26 g/mol
InChI Key: CNFRPOCWOXJVQN-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Carbamic acid, 2-pentenyl-, 1,1-dimethylethyl ester (9CI) is an organic compound with the molecular formula C10H19NO2 and a molecular weight of 185.26 g/mol . . It is characterized by the presence of a carbamate group attached to a pentenyl chain and a tert-butyl ester group.

Preparation Methods

The synthesis of carbamic acid, 2-pentenyl-, 1,1-dimethylethyl ester typically involves the reaction of 2-pentenylamine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester . The general reaction scheme is as follows:

2-pentenylamine+tert-butyl chloroformateCarbamic acid, 2-pentenyl-, 1,1-dimethylethyl ester+HCl\text{2-pentenylamine} + \text{tert-butyl chloroformate} \rightarrow \text{Carbamic acid, 2-pentenyl-, 1,1-dimethylethyl ester} + \text{HCl} 2-pentenylamine+tert-butyl chloroformate→Carbamic acid, 2-pentenyl-, 1,1-dimethylethyl ester+HCl

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

Carbamic acid, 2-pentenyl-, 1,1-dimethylethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The ester group can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Carbamic acid, 2-pentenyl-, 1,1-dimethylethyl ester has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its carbamate group.

    Medicine: Research into its potential as a prodrug or in drug delivery systems is ongoing.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of carbamic acid, 2-pentenyl-, 1,1-dimethylethyl ester involves its interaction with molecular targets through its carbamate group. This group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The pathways involved include the formation of carbamate-protein adducts, which can alter the function of the target molecules .

Comparison with Similar Compounds

Carbamic acid, 2-pentenyl-, 1,1-dimethylethyl ester can be compared with similar compounds such as:

The uniqueness of carbamic acid, 2-pentenyl-, 1,1-dimethylethyl ester lies in its specific structure, which imparts distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C10H19NO2

Molecular Weight

185.26 g/mol

IUPAC Name

tert-butyl N-[(E)-pent-2-enyl]carbamate

InChI

InChI=1S/C10H19NO2/c1-5-6-7-8-11-9(12)13-10(2,3)4/h6-7H,5,8H2,1-4H3,(H,11,12)/b7-6+

InChI Key

CNFRPOCWOXJVQN-VOTSOKGWSA-N

Isomeric SMILES

CC/C=C/CNC(=O)OC(C)(C)C

Canonical SMILES

CCC=CCNC(=O)OC(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.